4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core structure, which is fused with a 4-chlorophenylthio and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the construction of the thienopyrimidine ring system through a series of cyclization reactions.
Introduction of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a chlorinated precursor.
Attachment of the p-Tolyl Group: The p-tolyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, thiol reagents, and palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant in the context of cancer therapy, where disrupting microtubule dynamics can effectively inhibit tumor growth.
Comparison with Similar Compounds
4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
Thieno[2,3-d]pyrimidine with different substituents: Variations in the substituents on the thienopyrimidine core can significantly impact the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S2/c1-12-2-4-13(5-3-12)16-10-23-18-17(16)19(22-11-21-18)24-15-8-6-14(20)7-9-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPWMYLASYDKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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